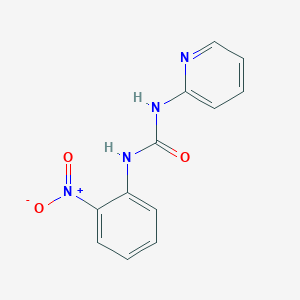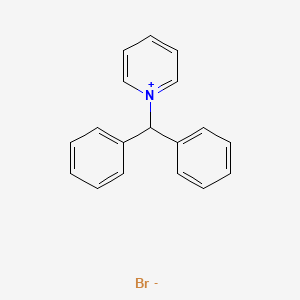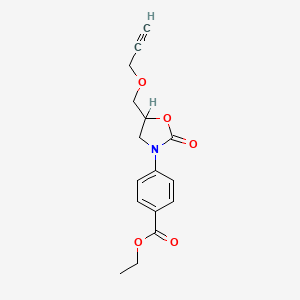![molecular formula C7H8O3 B14709187 3-Oxabicyclo[4.2.0]octane-2,4-dione CAS No. 22046-99-7](/img/structure/B14709187.png)
3-Oxabicyclo[4.2.0]octane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxabicyclo[420]octane-2,4-dione is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Oxabicyclo[4.2.0]octane-2,4-dione can be achieved through several synthetic routes. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions typically include the use of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of tandem catalysis and efficient synthetic procedures are likely to be employed to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxabicyclo[4.2.0]octane-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as tempo oxoammonium tetrafluoroborate and reducing agents like zinc bromide . The reaction conditions often involve specific temperature and solvent requirements to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the bicyclic framework.
Wissenschaftliche Forschungsanwendungen
3-Oxabicyclo[4.2.0]octane-2,4-dione has several scientific research applications across different fields:
Wirkmechanismus
The mechanism of action of 3-Oxabicyclo[4.2.0]octane-2,4-dione involves its interaction with molecular targets through its reactive sites. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The pathways involved in these reactions are influenced by the compound’s bicyclic framework and the presence of the oxygen atom within the ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxabicyclo[3.2.1]octane-2,4-dione: Similar in structure but with a different ring size and arrangement.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom within the ring system and is used in the synthesis of tropane alkaloids.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one:
Uniqueness
3-Oxabicyclo[42
Eigenschaften
CAS-Nummer |
22046-99-7 |
|---|---|
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
3-oxabicyclo[4.2.0]octane-2,4-dione |
InChI |
InChI=1S/C7H8O3/c8-6-3-4-1-2-5(4)7(9)10-6/h4-5H,1-3H2 |
InChI-Schlüssel |
XFUUUBHXYWGEEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1CC(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


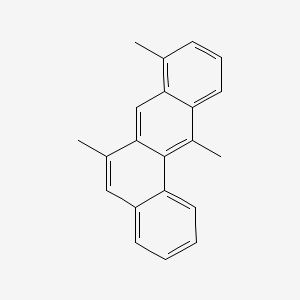
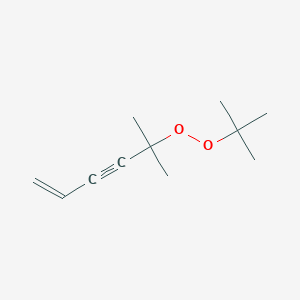
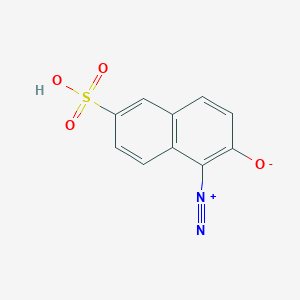
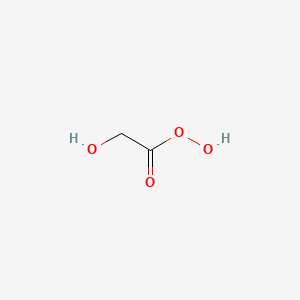
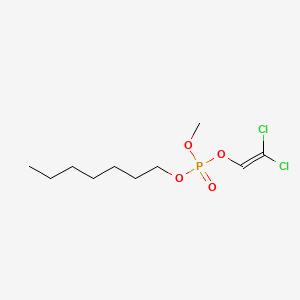
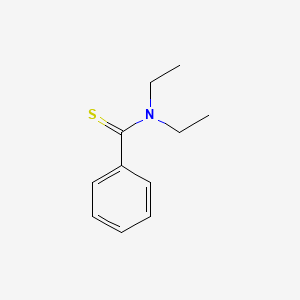

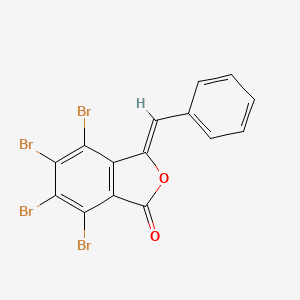
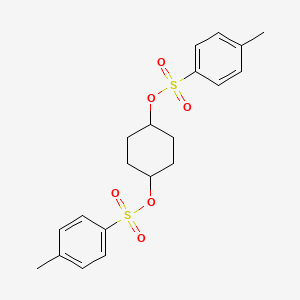
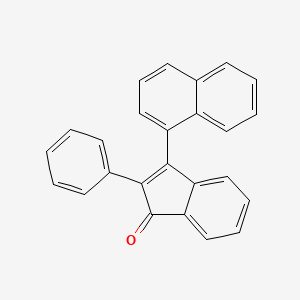
![Spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14709179.png)
